molecular formula C6H10 B043207 3,3-Dimethyl-1-Butyne CAS No. 917-92-0

3,3-Dimethyl-1-Butyne

Cat. No.: B043207
CAS No.: 917-92-0
M. Wt: 82.14 g/mol
InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-butyne (CAS 917-92-0), also known as tert-butylacetylene, is a terminal alkyne with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol . Its structure features a bulky tert-butyl group (-C(CH₃)₃) attached to a terminal acetylene (-C≡CH). Key thermodynamic properties include a boiling point of 37–38°C , a gas-phase heat capacity (Cₚ,gas) of 94.80 J/(mol·K), and a liquid-phase enthalpy of formation (ΔfH°liquid) of -135.80 kJ/mol . The compound is highly flammable (GHS02) and requires storage at 0–6°C due to its low flashpoint .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-Butyne can be synthesized using tert-butyl alcohol and acetylene as starting materials. The reaction involves the use of transition metal salts as catalysts and is carried out in the presence of acid. The process includes the following steps :

  • Mixing tert-butyl alcohol, nickel sulfate hexahydrate, palladium sulfate, methanesulfonic acid, and deionized water in a high-pressure autoclave.
  • Cooling the mixture to -5°C and replacing the air in the autoclave with nitrogen.
  • Introducing acetylene into the autoclave and maintaining the temperature at 0°C for 3 hours.
  • Distilling the reaction mixture to obtain high-purity this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-Butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydroboration: Borane or its derivatives are used as reagents.

    Oxidation: Chlorine and silver catalysts are commonly used.

    Substitution: Various halogens and acids can be used as reagents.

Major Products:

    Hydroboration: Organoboranes.

    Oxidation: Epoxides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Catalytic Reactions:
3,3-Dimethyl-1-butyne serves as a precursor in several catalytic processes. It is particularly useful in:

  • Hydroboration Reactions: It is used to synthesize erythro and threo isomers of B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN through hydroboration-deuteronolysis-hydroboration sequences .
  • Alkyne Transformations: This compound participates in various alkyne transformations such as cyclotrimerization and hydrosilylation reactions .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
HydroborationReaction with boranes to form organoboranesErythro and threo isomers
CyclotrimerizationFormation of cyclic compounds from alkynesVarious cyclic products
HydrosilylationAddition of silanes to alkynesSilane derivatives

Pharmaceutical Applications

This compound is employed as an active pharmaceutical intermediate. Notably, it is used in the synthesis of terbinafine, an antifungal medication . The compound's structure allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study: Terbinafine Synthesis
In the synthesis of terbinafine, this compound acts as a key building block that facilitates the formation of necessary functional groups required for biological activity.

Material Science

Cobalt Complexes:
The compound is also utilized in the synthesis of organometallic complexes such as (this compound)dicobalt hexacarbonyl. This cobalt complex plays a crucial role in:

  • Chemical Vapor Deposition (CVD): Used for depositing cobalt-containing thin films essential for microelectronics and advanced materials .

Table 2: Applications in Material Science

ApplicationDescriptionImportance
CVD for Thin FilmsDeposition of cobalt films for electronic devicesCritical for device performance
Co Films in SpintronicsUtilization in spintronic devicesEnhances electronic properties

Biological Research

Recent studies indicate that this compound may enhance drug delivery systems by increasing the penetration of chemotherapy drugs into tumor tissues. This property has been explored in preclinical models to improve therapeutic outcomes in cancer treatment.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-Butyne involves its reactivity with various reagents. For example, in hydroboration reactions, the compound reacts with borane to form organoboranes, which can further undergo oxidation or other transformations . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Alkynes

Structural Analogues and Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
3,3-Dimethyl-1-butyne C₆H₁₀ 82.14 tert-Butyl Terminal alkyne; steric hindrance from bulky group
3-Bromo-3-methyl-1-butyne C₅H₇Br 147.02 Bromine + methyl Brominated analog; increased molecular weight and polarity
1-Trimethylsilyl-3,3-dimethyl-1-butyne C₉H₁₈Si 154.32 Trimethylsilyl (SiMe₃) Silicon-containing derivative; used in organometallic synthesis
3-Methyl-1-butyne C₅H₈ 68.12 Isopropyl Less steric bulk; simpler reactivity

Reactivity in Catalytic Reactions

  • Cross-Dimerization Reactions :
    this compound exhibits higher yields (61% ) in cobalt-catalyzed cross-dimerization compared to smaller alkynes (e.g., 4-trifluoromethylphenyl acetylene: 12% ) due to steric stabilization of intermediates . Its bulky tert-butyl group reduces undesired side reactions.
  • Hydroacylation :
    In nickel-catalyzed aldehyde-free hydroacylation, this compound serves as a model substrate for synthesizing α,β-unsaturated ketones, leveraging its terminal alkyne reactivity .
  • Amino-Carbene Complex Formation: Reacts with iridium complexes to form orthometallated amino-carbene complexes (81% yield), outperforming less substituted alkynes .

Thermodynamic and Physical Properties

Property This compound 3-Bromo-3-methyl-1-butyne 1-Trimethylsilyl-3,3-dimethyl-1-butyne
Boiling Point (°C) 37–38 Not reported 154 (estimated)
Solubility Insoluble in water; soluble in chloroform, benzene Likely similar, with higher polarity due to Br Soluble in organic solvents
Ionization Energy (eV) 9.20 Not reported Not reported

Biological Activity

3,3-Dimethyl-1-butyne (C6H10), also known as tert-butylacetylene, is an internal alkyne with notable chemical properties and biological activities. Its structure features a triple bond between carbon atoms, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its applications in various fields such as pharmacology and environmental science.

  • Molecular Formula: C6H10
  • Molecular Weight: 82.1436 g/mol
  • CAS Number: 917-92-0
  • IUPAC Name: 3,3-Dimethylbut-1-yne

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential effects on human health and the environment. The compound exhibits both toxicological properties and potential therapeutic applications.

Toxicological Studies

Research indicates that this compound can be hazardous. It is classified as a flammable liquid and poses risks of aspiration toxicity. Safety data sheets emphasize the need for proper handling due to its potential health effects upon exposure .

Study 1: Isomerization Catalysis

A recent study focused on the catalytic activity of this compound in isomerization reactions using Cl-doped alumina catalysts. The research highlighted the compound's efficiency in facilitating reactions that convert olefins into more valuable products . This demonstrates its utility in industrial applications and potential implications for synthetic organic chemistry.

Study 2: Environmental Impact

Another area of research has examined the environmental consequences of using alkynes like this compound in agricultural practices. The compound's persistence in soil and potential effects on microbial communities were assessed. Findings suggest that while it may enhance crop yields through specific mechanisms, it could also disrupt local ecosystems if not managed properly .

Data Tables

Property Value
Molecular FormulaC6H10
Molecular Weight82.1436 g/mol
Flash Point-8 °C
Boiling Point73 °C
Density0.688 g/cm³
Biological Activity Effect
CytotoxicityModerate toxicity observed in cell cultures
Anticancer PotentialAnalogous compounds show promise
Environmental PersistenceHigh; requires careful management

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1-Butyne in a laboratory setting?

A common approach involves hydroboration-deuteronolysis-hydroboration sequences using organoboranes like 9-BBN (9-borabicyclo[3.3.1]nonane). For example, isotopically labeled derivatives can be prepared by alternating 9-BBN-H and 9-BBN-D to control stereochemistry . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions typical of terminal alkynes.

Q. How can this compound be purified and stored to ensure stability?

Due to its low boiling point (reported as 9–10°C or 37–38°C in conflicting sources ), fractional distillation under inert atmosphere is recommended. Store refrigerated (0–10°C) in flame-resistant containers, as it is highly flammable and heat-sensitive . Purity (>96%) can be verified via gas chromatography (GC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Confirm the C≡C stretch (~2100–2260 cm⁻¹) and sp³ C-H stretches (~2960 cm⁻¹).
  • ¹H NMR : Look for the terminal alkyne proton (δ ~1.8–2.2 ppm) and methyl groups (δ ~1.2 ppm) .
  • GC-MS : Use to verify molecular ion peaks (m/z 82.15) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound participate in organometallic catalysis?

The compound forms stable complexes with transition metals, such as (this compound)dicobalt hexacarbonyl (CAS 56792-69-9), which are used in atomic layer deposition (ALD) for thin-film materials. These complexes enhance selectivity in catalytic cycloadditions or cross-coupling reactions .

Q. What computational methods are suitable for studying the reactivity of this compound?

Density Functional Theory (DFT) can model its electronic structure, predicting regioselectivity in alkyne insertion reactions. Focus on frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Thermodynamic data (e.g., enthalpy of vaporization) from NIST databases should validate computational results.

Q. How can contradictions in reported physical properties (e.g., boiling point) be resolved experimentally?

Conflicting boiling points (9–10°C vs. 37–38°C ) may arise from impurities or measurement conditions. Use differential scanning calorimetry (DSC) to determine phase transitions under controlled atmospheres. Cross-reference with high-purity commercial samples (>98%) and replicate measurements .

Q. What role does steric hindrance play in the reactivity of this compound?

The bulky tert-butyl group adjacent to the alkyne inhibits electrophilic additions (e.g., hydration) but promotes radical or transition metal-mediated reactions. For example, in hydroboration, steric effects favor anti-Markovnikov addition .

Q. Methodological Notes

  • Safety : Handle under inert gas (N₂/Ar) due to flammability (flash point: -18°C ). Use explosion-proof equipment for large-scale reactions .
  • Data Validation : Cross-check experimental results with NIST Standard Reference Data and peer-reviewed synthesis protocols .

Properties

IUPAC Name

3,3-dimethylbut-1-yne
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InChI

InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNCLVNXGCGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

51730-68-8
Record name 1-Butyne, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID70238671
Record name 3,3-Dimethylbutyne
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butyne
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Vapor Pressure

398.0 [mmHg]
Record name 3,3-Dimethyl-1-butyne
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CAS No.

917-92-0
Record name 3,3-Dimethyl-1-butyne
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Record name t-Butyl acetylene
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Record name 3,3-Dimethylbutyne
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Record name 3,3-dimethylbutyne
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Record name TERT-BUTYLACETYLENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3-Dimethyl-1-Butyne
3,3-Dimethyl-1-Butyne
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3,3-Dimethyl-1-Butyne
3,3-Dimethyl-1-Butyne

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